N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
Description
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base compound characterized by a pyridine-2-carbohydrazide backbone conjugated with a 3,4-dimethoxyphenyl substituent via an imine (-CH=N-) linkage. Schiff bases of this type are widely studied for their biological activities (e.g., antibacterial, antifungal) and material science applications (e.g., corrosion inhibition) due to their electron-rich aromatic systems and chelating capabilities .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-7-6-11(9-14(13)21-2)10-17-18-15(19)12-5-3-4-8-16-12/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
PBQLZYNSQIYWOY-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and antioxidant properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural Analogues in Antibacterial Studies
Schiff bases with pyridine-carbohydrazide cores and varying aryl substituents have been synthesized for antimicrobial applications. For example:
- 6-(3,4-Dichlorophenyl)-N'-((E)-(substituted phenyl)methylidene)-2-methylpyridine-3-carbohydrazide (5a–g) : These analogs replace the 3,4-dimethoxyphenyl group with dichlorophenyl and substituted phenyl moieties. The dichloro group introduces electron-withdrawing effects, reducing electron density compared to the dimethoxy derivative. Table 1 () shows these compounds exhibit moderate antibacterial activity (MIC: 8–32 µg/mL), suggesting that electron-donating groups (e.g., methoxy) may enhance potency due to improved target binding .
Corrosion Inhibition Properties
The 3,4-dimethoxyphenyl group is critical in corrosion inhibition. For instance:
- 6-Bromo-(2,4-dimethoxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide () demonstrated 92% inhibition efficiency for mild steel in 0.5 M HCl. The methoxy groups enhance adsorption on metal surfaces via electron donation, whereas bromo and imidazo rings contribute to steric protection. In contrast, the target compound’s unsubstituted pyridine ring may reduce adsorption strength compared to bulkier analogs .
Impact of Heterocyclic Core Modifications
- Chromeno-Pyridine Derivatives (Compound 13, ): Incorporation of a chromeno ring increases planarity and conjugation, shifting UV-Vis absorption spectra (λmax ~420 nm) compared to simpler pyridine-carbohydrazides. This structural complexity may limit solubility but enhance photophysical properties for optoelectronic applications.
- 85–90% for simpler analogs) .
Biological Activity
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor, antibacterial, and antifungal properties, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
Antitumor Activity
Recent studies have shown that derivatives of pyridine-2-carbohydrazide exhibit significant antitumor activity. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted by Xia et al. evaluated the cytotoxic effects of related compounds on A549 lung cancer cells. The results indicated that certain derivatives exhibited an IC50 value of approximately 49.85 µM, suggesting considerable growth inhibition and apoptosis induction in cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 49.85 | Induces apoptosis |
| Related Compound A | MCF-7 | 0.46 ± 0.04 | Autophagy without apoptosis |
| Related Compound B | NCI-H460 | 0.39 ± 0.06 | Maximum autophagy |
Antibacterial Activity
This compound has also shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
Research Findings
In a comparative study assessing the antibacterial efficacy of various hydrazone derivatives, this compound was tested against standard strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant activity with an IC50 value in the micromolar range.
| Bacterial Strain | IC50 (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 17.1 | |
| Escherichia coli | 15.5 | |
| Pseudomonas aeruginosa | Moderate activity |
Antifungal Activity
The compound's antifungal potential has been explored in various studies focusing on its efficacy against fungal pathogens.
Efficacy Against Fungi
Research indicates that similar compounds exhibit antifungal properties, with some derivatives showing effective inhibition against common fungal strains.
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Aspergillus niger | Significant |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Antibacterial Mechanisms : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymatic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
